1,3-Benzothiazole-2,6-diamine dihydrochloride

Vue d'ensemble

Description

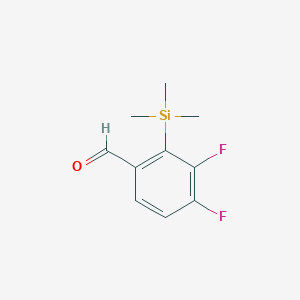

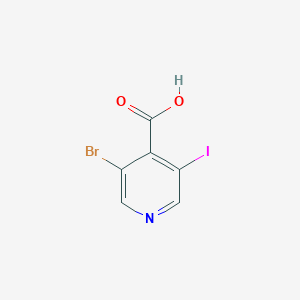

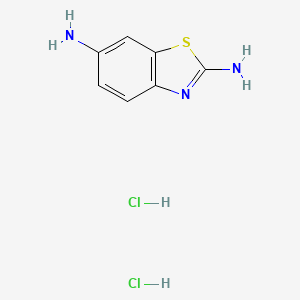

1,3-Benzothiazole-2,6-diamine, also known by its CAS Number 5407-51-2, is a compound with a molecular weight of 166.23 .

Synthesis Analysis

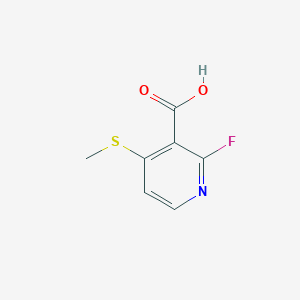

A degradation impurity associated with the degradation process of pramipexole was isolated during the stability study of pramipexole extended-release tablets . The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .Molecular Structure Analysis

The InChI code for 1,3-Benzothiazole-2,6-diamine is 1S/C7H8N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,11H,8H2,(H2,9,10) . The structure of the impurity was identified and fully characterized using high-resolution mass spectrometry, IR, and NMR techniques .Chemical Reactions Analysis

The degradation impurity was found at a relative retention time of 0.88 with respect to pramipexole, using the pramipexole gradient HPLC-UV detection method described in the USP .Physical And Chemical Properties Analysis

1,3-Benzothiazole-2,6-diamine is a solid substance . It has a molecular weight of 165.22 and is stored at room temperature .Applications De Recherche Scientifique

Polyimide Synthesis and Properties

1,3-Benzothiazole-2,6-diamine dihydrochloride plays a role in the synthesis of novel polymers. Research demonstrates its use in creating imide-aryl ether benzothiazole copolymers, which exhibit notable mechanical properties and thermal stability. These materials show potential for applications requiring durability and resistance to high temperatures (Hedrick, 1992).

Biological Activity

Benzothiazole derivatives, including those related to this compound, have been studied for their biological activities. For instance, certain benzothiazole compounds demonstrate potent antibacterial and entomological activities (Chaudhary et al., 2011). This indicates the potential of benzothiazole derivatives in developing new therapeutic agents.

Nonlinear Optical Chromophores

Benzothiazole derivatives have been utilized in the synthesis of nonlinear optical chromophores. These substances, characterized by intense solvatochromic charge-transfer transitions, could be valuable in various device applications due to their nonlinearity and thermal stability (Costa et al., 2006).

Mécanisme D'action

While the specific mechanism of action for 1,3-Benzothiazole-2,6-diamine dihydrochloride is not mentioned in the search results, it’s worth noting that pramipexole, a related compound, is a non-ergot dopamine agonist . It is used to treat the symptoms of Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS) based on its ability to stimulate dopamine receptors in the striatum .

Safety and Hazards

Propriétés

IUPAC Name |

1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h1-3H,8H2,(H2,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSNAYBQVVCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.